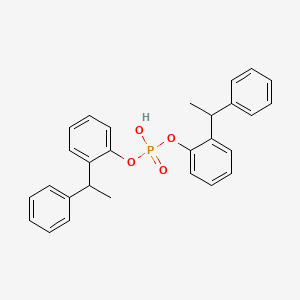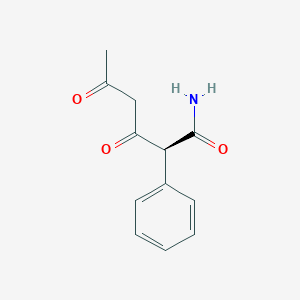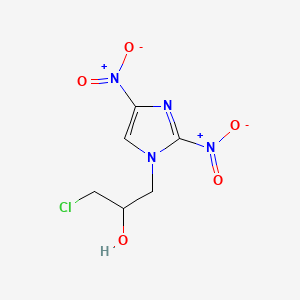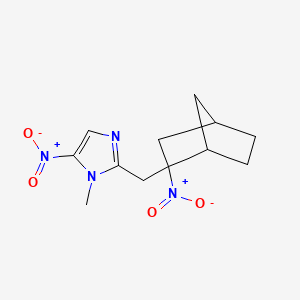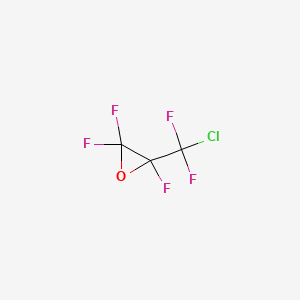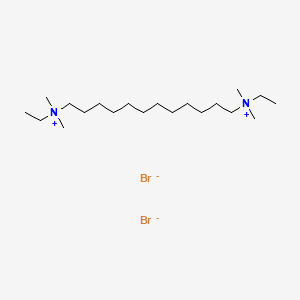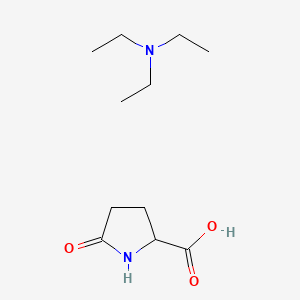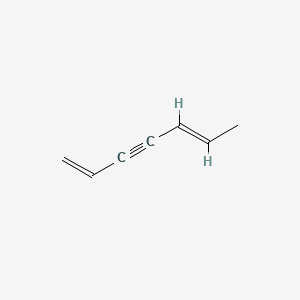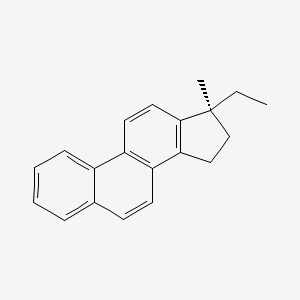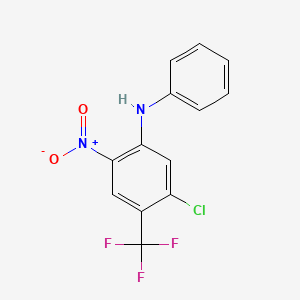
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is a synthetic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a glycine moiety, which is further linked to L-prolyl and L-leucyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine typically involves the following steps:
Formation of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting 2,4-dinitrochlorobenzene with glycine in the presence of a base such as sodium hydroxide.
Coupling with L-Prolyl and L-Leucyl Groups: The resulting dinitrophenyl glycine is then coupled with L-prolyl and L-leucyl groups using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine can undergo various chemical reactions, including:
Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dinitrophenyl compounds.
科学的研究の応用
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in chromatographic techniques.
作用機序
The mechanism of action of N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a chromophore, allowing the compound to absorb light and undergo photochemical reactions. Additionally, the peptide moiety can interact with enzymes and proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- N-(2,4-Dinitrophenyl)glycine
- N-(2,4-Dinitrophenyl)-L-proline
- N-(2,4-Dinitrophenyl)-L-leucine
Uniqueness
N-(N-(1-(2,4-Dinitrophenyl)-L-prolyl)-L-leucyl)glycine is unique due to its specific combination of dinitrophenyl, prolyl, and leucyl groups. This unique structure imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
65985-66-2 |
|---|---|
分子式 |
C19H25N5O8 |
分子量 |
451.4 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H25N5O8/c1-11(2)8-13(18(27)20-10-17(25)26)21-19(28)15-4-3-7-22(15)14-6-5-12(23(29)30)9-16(14)24(31)32/h5-6,9,11,13,15H,3-4,7-8,10H2,1-2H3,(H,20,27)(H,21,28)(H,25,26)/t13-,15-/m0/s1 |
InChIキー |
AKFPJMPDELFVBU-ZFWWWQNUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


